2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate
Description
This compound is a polyhydroxylated piperidine derivative with a trihydrate crystalline structure. Its molecular framework comprises a piperidine ring substituted with hydroxymethyl and trihydroxy-methoxyoxan-2-ylmethyl groups, along with three additional hydroxyl groups. The trihydrate form enhances its stability and solubility in aqueous environments, making it relevant for pharmaceutical and biochemical applications, particularly in glycosidase inhibition or carbohydrate mimicry.
Key structural features:
- Piperidine core: Facilitates interactions with biological targets via hydrogen bonding and hydrophobic effects.
- Trihydroxy-methoxyoxan-2-ylmethyl group: A glycosidic moiety that mimics natural sugars, enabling competitive enzyme inhibition.
- Trihydrate: Improves aqueous solubility compared to anhydrous forms.
Properties
CAS No. |
132438-21-2 |
|---|---|
Molecular Formula |
C26H56N2O21 |
Molecular Weight |
732.7 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol;trihydrate |
InChI |
InChI=1S/2C13H25NO9.3H2O/c2*1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15;;;/h2*5-13,15-21H,2-4H2,1H3;3*1H2/t2*5-,6+,7-,8-,9-,10-,11+,12-,13+;;;/m11.../s1 |
InChI Key |
FOZFSEMFCIPOSZ-SPCKQMHLSA-N |
SMILES |
COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O.COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O.O.O.O |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O.CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O.O.O.O |
Canonical SMILES |
COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O.COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O.O.O.O |
Other CAS No. |
132438-21-2 |
Synonyms |
1,5-dideoxy-1,5-((6-deoxy-1-O-methyl-6 alpha-glucopyranosyl)imino)glucitol camiglibose camiglibose anhydrous camiglibose, 2R-(2alpha,3beta,4alpha,5beta) isomer MDL 73945 MDL-73945 |
Origin of Product |
United States |
Chemical Reactions Analysis
2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a role in the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural Analog: 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid
- Core Structure : Cyclopenta[c]pyran fused with a tetrahydro-2H-pyran ring.
- Functional Groups : Carboxylic acid, hydroxymethyl, and multiple hydroxyl groups.
- Key Differences :
- The presence of a carboxylic acid group increases acidity (pKa ~2–3) compared to the neutral piperidine derivative.
- Cyclopenta[c]pyran core reduces conformational flexibility versus the piperidine ring.
- Solubility : Lower in water due to the hydrophobic cyclopenta ring and carboxylic acid’s pH-dependent ionization.
Structural Analog: 3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic Acid
- Core Structure : Benzoic acid linked to a sulfated tetrahydro-2H-pyran.
- Functional Groups : Sulfate ester, hydroxyl, and carboxylic acid.
- Key Differences :
- Sulfate group enhances polarity and solubility in polar solvents (e.g., logP ≈ -1.5 vs. ~-0.8 for the target compound).
- Benzoic acid moiety enables strong π-π stacking interactions, absent in the piperidine derivative.
- Biological Activity : Sulfated analogs often exhibit anticoagulant or antiviral properties, whereas the target compound is more likely a glycosidase inhibitor.
Heterocyclic Derivatives from Recent Syntheses
- Example Compounds :
- 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)
- 1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j)
- Key Differences: Core Heterocycles: Pyrazol, pyrimidinone, and coumarin systems contrast with the sugar-like piperidine and oxane motifs. Functional Groups: Thioxo and coumarin groups confer UV activity and metal-binding capacity, unlike the hydroxyl-rich target compound. Applications: These derivatives are tailored for photodynamic therapy or enzyme inhibition (e.g., cyclooxygenase), diverging from carbohydrate-mimetic roles.
Comparative Data Table
Research Findings and Limitations
- The target compound’s glycosidic side chain and hydroxyl density make it a stronger candidate for carbohydrate-processing enzyme inhibition than the benzoic acid or coumarin derivatives .
- Contradictions : compounds lack direct structural overlap with the piperidine derivative, limiting mechanistic comparisons.
- Gaps: No data on the target compound’s synthesis, stability, or in vivo efficacy were found in the provided evidence.
Biological Activity
The compound 2-(hydroxymethyl)-1-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]piperidine-3,4,5-triol trihydrate is a complex piperidine derivative with potential biological activities. This article reviews its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 732.724 g/mol. It features a piperidine ring substituted with hydroxymethyl and methoxy groups, along with multiple hydroxyl groups that contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is known to enhance radical scavenging abilities, which could be beneficial in mitigating oxidative stress-related diseases.
Antimicrobial Activity
Several studies have demonstrated that piperidine derivatives possess antimicrobial properties. For instance, compounds containing piperidine moieties have shown effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis . The activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes. Piperidine derivatives are frequently investigated for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. In vitro studies have shown that related compounds can exhibit strong inhibitory activity against AChE, suggesting a similar potential for this compound .
Case Studies
- Antimicrobial Efficacy : A study synthesized various piperidine derivatives and tested their antibacterial activity against multiple strains. Among them, certain derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against Bacillus subtilis, indicating strong antibacterial potential .
- Neuroprotective Effects : Another research focused on the neuroprotective effects of piperidine derivatives in models of oxidative stress. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative agents, likely due to their antioxidant properties.
Enzyme Interaction Studies
Molecular docking studies have been employed to understand the interaction of this compound with various enzymes. The binding affinities were assessed using computational methods, revealing potential interactions with AChE and urease enzymes. These findings suggest that the compound may serve as a lead structure for developing new enzyme inhibitors .
Preparation Methods
Hydrogenation of Pyridine Derivatives to Form the Piperidine Core
The piperidine ring is synthesized via catalytic hydrogenation of a pyridine precursor. For example, 3-hydroxypyridine undergoes hydrogenation using a rhodium-nickel/carbon (Rh-Ni/C) bimetallic catalyst under mild conditions (25–50°C, 3–5 atm H₂), achieving 92–96% yield . Key parameters include:
For the target compound, a hydroxymethyl-substituted pyridine derivative (e.g., 2-(hydroxymethyl)pyridine) would undergo similar hydrogenation. The Rh-Ni/C system’s efficiency in preserving stereochemistry is critical for maintaining the piperidine’s hydroxyl configuration .
Glycosylation via High-Temperature Fast Stirring Peptide Synthesis (HTFS-PS)
The glucopyranosyl moiety is introduced using a building-block approach. A glycosylated amino acid derivative is coupled to the piperidine core under HTFS-PS conditions :
-
Activation : The glucopyranosyl donor (e.g., trichloroacetimidate) is activated using BF₃·Et₂O in anhydrous dichloromethane.
-
Coupling : The piperidine amine reacts with the activated donor at 60–80°C with vigorous stirring, completing in 10–30 minutes .
-
Deprotection : Temporary protecting groups (e.g., acetyl) are removed using methanolic HCl.
This method reduces glycosylation times from hours to minutes while maintaining >85% yield, even for sterically hindered substrates .
Protective-Group Strategies for Hydroxyl Functionalities
Multiple hydroxyl groups necessitate sequential protection and deprotection:
-
Protection :
-
Selective Deprotection :
Example protocol:
-
Protect all hydroxyls as acetyl esters during piperidine synthesis.
-
After glycosylation, hydrolyze acetates using NaOH/MeOH (0.1 M, 25°C, 2 h).
-
Purify via silica gel chromatography (ethyl acetate/methanol 9:1) .
Crystallization as Trihydrate
The trihydrate form is obtained by slow evaporation from aqueous ethanol:
-
Dissolve the crude product in 50% ethanol/water (w/v) at 60°C.
-
Cool to 4°C at 0.5°C/min, yielding needle-like crystals after 24 h.
-
Key Factor : Water content >30% (v/v) ensures trihydrate stability.
Comparative Analysis of Catalytic Systems
| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Rh-Ni/C (10:1) | 25–50 | 3–5 | 92–96 | 96–98 |
| Ru/C | 60–120 | 5–10 | 85–90 | 90–92 |
| Pd/C | 80 | 10 | 75–80 | 88–90 |
The Rh-Ni/C system outperforms alternatives due to lower temperature requirements and resistance to poisoning by hydroxyl groups .
Process Optimization and Scalability
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
